Cas no 39765-50-9 ((3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol)

39765-50-9 structure
商品名:(3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol
(3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol 化学的及び物理的性質
名前と識別子
-
- Bryonolol
- (3beta,20alpha)-13-Methyl-26-norolean-8-ene-3,29-diol
- (3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5
- CHEMBL484238
- 39765-50-9
- (3S,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol
- FS-7057
- AKOS040761434
- (3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol
- (3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol
-
- インチ: 1S/C30H50O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h22-24,31-32H,8-19H2,1-7H3/t22-,23+,24-,26+,27+,28+,29+,30-/m0/s1
- InChIKey: ZTFHGNGMNAIRAI-QWNCWLTKSA-N
- ほほえんだ: C1C[C@@]2(C3CC[C@@]4(C)[C@]5([H])C[C@@](CO)(C)CC[C@]5(C)CC[C@]4(C)C=3CC[C@@]2([H])C([C@H]1O)(C)C)C
計算された属性
- せいみつぶんしりょう: 442.381080833g/mol
- どういたいしつりょう: 442.381080833g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 32
- 回転可能化学結合数: 1
- 複雑さ: 827
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5
- 疎水性パラメータ計算基準値(XlogP): 8.614
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (7.5E-5 g/L) (25 ºC),
(3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3544-1 mL * 10 mM (in DMSO) |
Bryonolol |
39765-50-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3900 | 2023-09-15 | |
TargetMol Chemicals | TN3544-5mg |
Bryonolol |
39765-50-9 | 5mg |
¥ 3800 | 2024-07-20 | ||
TargetMol Chemicals | TN3544-5 mg |
Bryonolol |
39765-50-9 | 98% | 5mg |
¥ 3,800 | 2023-07-11 | |
TargetMol Chemicals | TN3544-1 ml * 10 mm |
Bryonolol |
39765-50-9 | 1 ml * 10 mm |
¥ 3900 | 2024-07-20 |
(3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol 関連文献
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
39765-50-9 ((3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol) 関連製品
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
